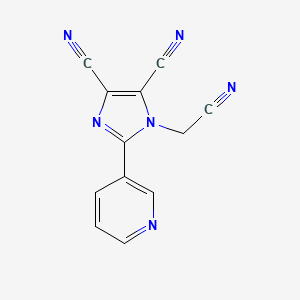

1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole

描述

Structural Characterization and Molecular Design

Crystallographic Analysis

While direct crystallographic data for 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole are not yet reported, insights can be drawn from structurally related imidazo[4,5-b]pyridine derivatives. For example:

- Imidazo[4,5-b]pyridine derivatives typically exhibit planar fused-ring systems, with dihedral angles between the imidazole and pyridine rings often <5°.

- Substituent effects : Electron-withdrawing groups (e.g., cyano) and electron-donating groups (e.g., pyridyl) influence molecular conformation. In related compounds, cyano substituents induce partial non-planarity due to steric and electronic interactions.

- Intercrystalline interactions : Hydrogen bonding and π-π stacking are common in crystal packing. For instance, in 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, C–H⋯π interactions dominate, forming layered structures.

Table 1: Comparative Crystallographic Features of Imidazo[4,5-b]pyridine Derivatives

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations are critical for elucidating the electronic properties of this compound. While direct studies on this compound are limited, analogous systems provide valuable insights:

- HOMO-LUMO gaps : Cyano groups lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electron-accepting capacity. For example, in 4,5-dicyanoimidazole, the LUMO is localized on the cyano-substituted imidazole ring.

- Electron density distribution : The 3-pyridyl group contributes to extended π-conjugation, stabilizing the HOMO. In imidazo[4,5-b]pyridine derivatives, the HOMO is often delocalized across the fused aromatic system.

- Reactivity hotspots : The cyanomethyl group at position 1 and cyano groups at positions 4 and 5 are nucleophilic targets. DFT studies on similar compounds reveal that these groups participate in charge-transfer complexes and coordinate with metals.

Table 2: Theoretical Parameters for Related Imidazole Derivatives

Comparative Analysis with Related Imidazo[4,5-b]pyridine Derivatives

The structural and electronic properties of this compound are distinct from other imidazo[4,5-b]pyridine derivatives due to its unique substituent pattern. Below is a comparative analysis:

Structural Differences

| Feature | This compound | 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles | Imidazo[1,2-a]pyridine |

|---|---|---|---|

| Substituents | Cyanomethyl (C1), cyano (C4, C5), 3-pyridyl (C2) | Aryl groups, amino groups, cyanoformimidoyl | None or simple alkyl |

| Electron Density | High electron-deficient character | Moderately electron-deficient | Electron-rich |

| Reactivity | Susceptible to nucleophilic attack | Diverse reactivity due to amino groups | Broad medicinal applications |

Electronic Differences

Tautomeric Behavior and Protonation State Analysis

Tautomerism is a critical aspect of imidazole derivatives. For this compound:

- Protonation sites : The imidazole nitrogen at position 1 is the most likely protonation site due to electron-withdrawing effects from adjacent cyano groups.

- Tautomeric forms : Possible tautomers include N1-protonated and N3-protonated forms. DFT studies on related compounds suggest that cyano groups stabilize the N1-protonated form.

- pH-dependent behavior : In acidic conditions, the compound likely adopts the N1-protonated tautomer, while neutral conditions favor the neutral form.

Table 3: Protonation States of Imidazole Derivatives

属性

IUPAC Name |

1-(cyanomethyl)-2-pyridin-3-ylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N6/c13-3-5-18-11(7-15)10(6-14)17-12(18)9-2-1-4-16-8-9/h1-2,4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYJQLNRZRQLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(N2CC#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that imidazole derivatives can have diverse biological activity, including interactions with angiotensin ii receptors.

Mode of Action

Imidazole derivatives are known to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways.

生物活性

1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole is a synthetic compound belonging to the imidazo[4,5-b]pyridine family. Its structure features an imidazole ring fused with a pyridine moiety and multiple cyano groups, which enhance its reactivity and biological potential. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₆N₆

- Molecular Weight : 234.22 g/mol

- Structural Characteristics : The compound includes an imidazole ring and a pyridine moiety, characterized by the presence of two cyano groups at the 4 and 5 positions of the imidazole ring.

Biological Activity Overview

Imidazole derivatives, including this compound, are known to exhibit a wide range of biological activities. These activities include:

- Anticancer properties : Imidazole derivatives have been shown to inhibit tumor growth in various cancer models.

- Antimicrobial effects : They demonstrate activity against bacteria and fungi.

- Receptor interactions : These compounds can interact with various receptors, such as angiotensin II receptors and GABA receptors.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism and proliferation.

- Influence on Biochemical Pathways : The presence of cyano groups enhances interactions with nucleophiles, leading to modifications in cellular processes.

Anticancer Activity

A study highlighted the anticancer potential of imidazole derivatives, including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines:

The results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Activity

Research has shown that imidazole derivatives possess antimicrobial properties. For instance:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some studies report antifungal activity against common pathogens such as Candida species.

Case Studies

- Ehrlich Carcinoma Model : In vivo studies using Ehrlich solid tumor models revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting potent anticancer effects .

- Mechanistic Studies : Detailed mechanistic investigations indicated that the compound interacts with specific enzymes involved in cancer cell metabolism, leading to apoptosis in affected cells .

相似化合物的比较

4,5-Dicyano-2-(trifluoromethyl)imidazole (TDI⁻) and Ionic Liquids

Structure: The TDI⁻ anion (CAS: 761441-54-7) shares the 4,5-dicyanoimidazole core but replaces the cyanomethyl and pyridyl groups with a trifluoromethyl group at position 2 . Properties and Applications:

- Thermal Stability : TDI⁻-based ionic liquids (e.g., Pyr₁₄TDI) exhibit stability up to 250°C , making them suitable for high-temperature electrochemical applications .

- Conductivity : Mixtures like Pyr₁₄TDI-LiTDI show ionic conductivity values comparable to commercial electrolytes (e.g., ~1–3 mS/cm at 25°C) .

- Lithium Compatibility : Lithium salts of TDI⁻ (e.g., LiTDI) demonstrate electrochemical stability windows of 4.5–5.0 V , critical for lithium-ion battery electrolytes .

Key Differences :

- The trifluoromethyl group in TDI⁻ enhances hydrophobicity and thermal stability compared to the 3-pyridyl group in the target compound.

- The absence of a cyanomethyl group in TDI⁻ reduces steric hindrance, facilitating ion mobility in ionic liquids .

2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole

Properties and Applications:

Key Differences :

- The hydroxyphenyl group introduces hydrogen-bonding capability, absent in the target compound.

- The lack of cyano groups reduces electron-withdrawing effects, altering redox behavior .

1,2-Bis(4-(5,5,5-tris(trimethylsilyl)pentyloxy)phenyl)-4,5-diphenyl-1H-imidazole

Properties and Applications:

Key Differences :

4-(4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl)phenol Monohydrate

Structure: This derivative substitutes positions 4 and 5 with 2-pyridyl groups and includes a phenolic hydroxyl group . Properties and Applications:

Key Differences :

- The phenolic hydroxyl group introduces acidity (pKa ~10) absent in the target compound.

- Bis-pyridyl substitution may enhance metal-binding capacity compared to mono-pyridyl substitution .

准备方法

Reaction Conditions and Features:

| Parameter | Details |

|---|---|

| Catalyst | Cerium(IV) ammonium nitrate (CAN) |

| Co-oxidant | Nitric acid (HNO3) |

| Solvent | Typically aqueous or mixed solvent systems |

| Temperature | Mild, often room temperature to moderate heat |

| Reaction Time | Short, often within minutes to hours |

| Yield | Good to excellent (up to >90%) |

| Advantages | One-pot, one-step; eco-friendly; cost-effective; avoids Schiff base pre-formation |

This catalytic system works by CAN oxidizing the intermediate formed by condensation of DAMN and the aldehyde, facilitating ring closure to form the dicyanoimidazole core. The presence of HNO3 regenerates the Ce(IV) catalyst, maintaining catalytic activity throughout the reaction.

After formation of the 4,5-dicyano-2-(3-pyridyl)imidazole core, introduction of the cyanomethyl group at the N-1 position is typically performed via alkylation reactions using cyanomethyl halides (e.g., cyanomethyl bromide) or related reagents under basic conditions.

Typical Procedure:

- Step 1: Synthesis of 4,5-dicyano-2-(3-pyridyl)imidazole via oxidative cyclocondensation.

- Step 2: N-alkylation by reaction with cyanomethyl halide in the presence of a base (e.g., potassium carbonate or sodium hydride).

- Step 3: Purification by recrystallization or chromatography.

Alternative Preparation via Amide Condensation and Condensing Agents

Another approach reported involves reacting DAMN with an amide derivative under the presence of condensing agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) at controlled temperatures (generally 120–170 °C). This method allows formation of 4,5-dicyanoimidazole derivatives, which can be further functionalized.

| Parameter | Details |

|---|---|

| Starting Materials | Diaminomaleonitrile and amide derivatives |

| Condensing Agents | POCl3, PCl5, SOCl2, phosgene, formic acid |

| Temperature Range | 120–170 °C |

| Reaction Type | Condensation followed by heating |

| Advantages | Facile process; suitable for various substituents |

This method is more classical and involves higher temperatures and potentially harsher reagents compared to the CAN/HNO3 catalytic system.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Condensing Agent | Conditions | Yield & Notes |

|---|---|---|---|---|

| CAN/HNO3 Catalyzed Oxidative Cyclocondensation | DAMN + 3-pyridyl aldehyde | Cerium(IV) ammonium nitrate + HNO3 | Mild temperature, aqueous/mixed solvent | High yield, one-pot, eco-friendly |

| Multi-step Cyanomethylation | 4,5-Dicyano-2-(3-pyridyl)imidazole + cyanomethyl halide | Base (K2CO3, NaH) | Room temperature to mild heating | Efficient N-alkylation step |

| Condensation with Amides + Condensing Agent | DAMN + amide | POCl3, PCl5, SOCl2, etc. | 120–170 °C | Classical method, higher temperature |

Research Findings and Comparative Analysis

- The CAN/HNO3 method is superior in terms of environmental impact, operational simplicity, and scalability. It avoids the need for pre-functionalization of aldehydes and uses catalytic amounts of oxidant.

- Classical condensation with condensing agents requires higher temperatures and stoichiometric reagents, which may limit functional group tolerance.

- Cyanomethylation is a critical step for introducing the cyanomethyl substituent at the N-1 position and is generally performed post ring formation.

- The overall synthetic strategy benefits from the modular approach: first constructing the dicyanoimidazole core, then introducing the cyanomethyl group.

常见问题

Q. What are the established synthetic routes for 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, multicomponent methods involving aldehydes, ammonium acetate, and nitriles under reflux conditions in polar aprotic solvents (e.g., DMF) are common. Reaction optimization requires controlled temperatures (80–120°C) and inert atmospheres to prevent cyano group degradation. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The pyridyl proton resonances appear downfield (δ 8.5–9.0 ppm), while imidazole protons are typically δ 7.0–8.0 ppm. Cyano groups are identified via NMR (δ 110–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the exact mass (234.0681 Da) and fragmentation patterns, particularly loss of cyanomethyl groups (-41 Da) .

- IR : Stretching vibrations for C≡N (~2200 cm) and C=N (~1660 cm) are critical .

Advanced Research Questions

Q. How does this compound compare structurally and functionally to lithium 4,5-dicyanoimidazole salts in lithium-ion battery electrolytes?

Unlike lithium salts (e.g., LiTDI), this compound lacks a trifluoromethyl group, reducing its electrochemical stability but enhancing solubility in organic carbonates. Computational studies (DFT) and vibrational spectroscopy (FTIR) reveal weaker Li coordination due to steric hindrance from the pyridyl substituent, impacting ion mobility in battery applications .

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELX software address them?

The compound’s planar imidazole core and multiple cyano groups create dense packing, complicating phase determination. SHELXD (charge flipping) and SHELXL (refinement) are critical for resolving disorder in the cyanomethyl moiety. High-resolution synchrotron data (λ < 1 Å) and anisotropic displacement parameters improve model accuracy .

Q. How do sample preparation protocols affect metabolite quantification in studies involving this compound, and how can contradictions in data be resolved?

Metabolite extraction using ice-cold acetonitrile/methanol (70:30) minimizes degradation. Internal standards (e.g., deuterated analogs) correct for matrix effects in LC-MS/MS. Contradictions in quantification often stem from ion suppression in electrospray ionization; orthogonal methods like HILIC chromatography or derivatization (e.g., dansyl chloride) enhance reproducibility .

Q. What strategies are employed to utilize this compound in luminescent sensors, and how does its electronic structure influence sensor performance?

As a ligand, its conjugated π-system and electron-withdrawing cyano groups stabilize lanthanide complexes (e.g., Eu/Tb), enabling ratiometric sensing of anions (e.g., F). Time-resolved fluorescence studies show a 20–30 nm Stokes shift, with quenching efficiency dependent on solvent polarity .

Methodological Considerations

Q. What solvent systems and chromatographic conditions are optimal for purifying this compound, given its polarity and thermal sensitivity?

Use reverse-phase HPLC (C18 column) with a gradient of water/acetonitrile (0.1% TFA) to resolve polar byproducts. For thermal stability, avoid temperatures >150°C during rotary evaporation; lyophilization is preferred for aqueous fractions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?

Hybrid QM/MM simulations (e.g., Gaussian 09/Molecular Mechanics) model solvation effects and transition states. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots clarifies electronic influences on nucleophilic substitution at the cyanomethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。